2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
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Overview
Description
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a chlorinated and trifluoromethylated phenyl ring
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Substitution with the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Chlorinated and Trifluoromethylated Phenyl Ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- can be compared with other similar compounds, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Picolinic acid is an isomer of 3-pyridinecarboxylic acid with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Isonicotinic acid has the carboxylic acid group at the 4-position and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- lies in its specific substitution pattern and the presence of the chlorinated and trifluoromethylated phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55285-40-0 |
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Molecular Formula |
C13H8ClF3N2O2 |
Molecular Weight |
316.66 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-9-4-3-7(13(15,16)17)6-10(9)19-11-8(12(20)21)2-1-5-18-11/h1-6H,(H,18,19)(H,20,21) |
InChI Key |
XTAAXHZWKLXBCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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